molecular formula C20H13N3O2S B2913130 (2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile CAS No. 899942-27-9

(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile

Cat. No. B2913130
CAS RN: 899942-27-9
M. Wt: 359.4
InChI Key: XEMHIVMKNZBIQK-HMMYKYKNSA-N
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Description

(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile is a useful research compound. Its molecular formula is C20H13N3O2S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application of propaneitrile derivatives, which may include compounds structurally related to "(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile," is in the inhibition of corrosion of tin in sodium chloride solutions. These compounds have been investigated for their effectiveness as mixed-type inhibitors, demonstrating the ability to adsorb onto the tin surface and protect it from corrosion without altering the corrosion mechanism. The study utilized techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and electrochemical frequency modulation (EFM) to elucidate the inhibition mechanisms and the effect of temperature on corrosion inhibition. The experimental data fit the Freundlich adsorption isotherm, indicating the adsorption process's nature (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Antimicrobial and Antitumor Activity

Another significant application of related derivatives is in medicinal chemistry, where they are evaluated for their antimicrobial and antitumor activities. For instance, thiazolidinone derivatives have shown promising results in inhibiting the growth of various microbial organisms, including both Gram-positive and Gram-negative bacteria, as well as different types of fungi. These compounds were synthesized through a series of reactions involving aromatic aldehydes and demonstrated higher activity against Gram-positive bacteria compared to Gram-negative bacteria. The antimicrobial evaluation was conducted against selected species of bacteria and fungi, highlighting the potential of these compounds as antimicrobial agents (Shedid & Ali, 2018).

Furthermore, derivatives of "this compound" have been synthesized and evaluated for their anticancer properties. These studies involve the design and synthesis of novel compounds, their pharmacological evaluation, and molecular docking studies to understand their mechanism of action. Some derivatives have been found highly promising as analgesic compounds, with significant anti-inflammatory activity demonstrated through increased reaction times compared to standard drugs. Molecular docking studies have provided insights into the compounds' interaction with biological targets, offering a basis for further development and optimization (Kerzare et al., 2016).

properties

IUPAC Name

(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c21-10-15(19(25)16-11-22-17-9-5-4-8-14(16)17)20-23(18(24)12-26-20)13-6-2-1-3-7-13/h1-9,11,22H,12H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMHIVMKNZBIQK-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)C2=CNC3=CC=CC=C32)S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C(/C#N)\C(=O)C2=CNC3=CC=CC=C32)/S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.